molecular formula C10H10O2 B12868809 2-Methoxy-4-methylbenzofuran

2-Methoxy-4-methylbenzofuran

Cat. No.: B12868809
M. Wt: 162.18 g/mol
InChI Key: BZPNJOJUGREFBE-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylbenzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-methylbenzofuran typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-(2-methoxyphenyl)ethanone derivatives using acidic conditions. For instance, the condensation of 2-methoxyphenylacetic acid with acetic anhydride in the presence of a catalyst like polyphosphoric acid can yield this compound .

Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-methylbenzofuran can undergo various chemical reactions, including:

    Oxidation: Oxidative reactions can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzofuran ring or its substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound-3-one .

Scientific Research Applications

2-Methoxy-4-methylbenzofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methylbenzofuran and its derivatives involves interactions with specific molecular targets. For instance, some derivatives may inhibit enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial or anticancer activity. The exact pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

    2-Methoxybenzofuran: Lacks the methyl group at the 4-position.

    4-Methylbenzofuran: Lacks the methoxy group at the 2-position.

    2,3-Dimethoxybenzofuran: Contains an additional methoxy group at the 3-position.

Uniqueness: 2-Methoxy-4-methylbenzofuran is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile building block for the synthesis of novel compounds with diverse applications .

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2-methoxy-4-methyl-1-benzofuran

InChI

InChI=1S/C10H10O2/c1-7-4-3-5-9-8(7)6-10(11-2)12-9/h3-6H,1-2H3

InChI Key

BZPNJOJUGREFBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(OC2=CC=C1)OC

Origin of Product

United States

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